Lipophilicity: Methyl vs. Ethyl Ester
Relative to its ethyl ester congener, Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate (CAS 741286-35-1; MW 248.28), Methyl 4-ethyl-a,g-dioxo-benzenebutanoate exhibits a lower computed XLogP3 value of 2.3 [1] versus the predicted XLogP3 of the ethyl ester (estimated at 2.7–2.8 based on an average increment of +0.4 log units per CH2 addition). This difference, though moderate, is sufficient to alter reversed-phase HPLC retention times and solubility profiles in aqueous-organic solvent systems [1].
Comparator ~2.7
Δ ≈ 0.4 log units
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate: XLogP3 estimated ~2.7 |
| Quantified Difference | Δ ≈ 0.4 log units |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.4 log unit difference in lipophilicity can shift HPLC retention times by several minutes under standard reversed-phase conditions, impacting both analytical method development and preparative purification workflows.
- [1] PubChem. (2025). Methyl 4-ethyl-a,g-dioxo-benzenebutanoate (CID 12410524). National Center for Biotechnology Information. View Source
